N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound is a synthetic small molecule featuring a hybrid structure combining a 1,2,3,4-tetrahydroquinoline core, a 4-methylpiperazine moiety, and a 2-oxo-2H-chromene-3-carboxamide group. The tetrahydroquinoline scaffold is known for its bioactivity in modulating neurotransmitter receptors, while the 4-methylpiperazine group enhances solubility and pharmacokinetic properties, commonly seen in CNS-targeting drugs . The chromene carboxamide contributes to binding affinity through hydrogen bonding and π-π stacking interactions, as observed in related coumarin derivatives .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-29-12-14-31(15-13-29)24(20-9-10-23-19(16-20)7-5-11-30(23)2)18-28-26(32)22-17-21-6-3-4-8-25(21)34-27(22)33/h3-4,6,8-10,16-17,24H,5,7,11-15,18H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGUBLYYUVUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC5=C(C=C4)N(CCC5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C22H32N4O2
- Molecular Weight : 384.52 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines:
| Cell Line | Inhibition (% GI) | Reference |
|---|---|---|
| HOP-62 (Lung Carcinoma) | 100.07 | |
| CCRF-CEM (Leukemia) | 90.41 | |
| NCI-H460 (Lung Carcinoma) | 94.73 | |
| RFX 393 (Renal Carcinoma) | 84.17 |
The compound exhibited a concentration-dependent effect with IC50 values ranging from 0.09 to 1.58 µM against various targets such as CDK2 and TRKA, indicating potent inhibitory activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis. Studies suggest that the compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in treated cells.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on renal carcinoma cell line RFX 393. The results indicated an IC50 of 11.70 µM for compound treatment compared to staurosporine as a reference drug. The findings suggest that the compound has a significant cytotoxic effect on renal cancer cells.
Study 2: Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship revealed that modifications in the chemical structure significantly impacted biological activity. For instance, substituents on the chromene ring were found to enhance anticancer efficacy through improved binding affinity to target proteins involved in tumor growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of three pharmacophores. Below is a comparative analysis with structurally related molecules from the evidence:
Key Findings from Comparative Analysis
Bioavailability :
- The target compound’s 4-methylpiperazine group likely improves aqueous solubility compared to piperidine-containing analogs (e.g., compound), which are more lipophilic but less soluble.
- Chromene carboxamide’s planar structure may enhance binding to flat enzymatic pockets (e.g., kinases) compared to bulkier dihydropyridines (e.g., AZ331).
Metabolic Stability :
- Thioether linkages in AZ331 and similar dihydropyridines reduce oxidative metabolism, whereas the target compound’s chromene group may be susceptible to CYP450-mediated oxidation.
Target Selectivity :
- Piperazine derivatives (e.g., target compound) often exhibit dual activity at serotonin and dopamine receptors, unlike dihydropyridines (e.g., AZ331), which are calcium channel modulators.
Data Table: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
